1-(4-Amino-1H-pyrazol-1-YL)propan-2-one
Description
1-(4-Amino-1H-pyrazol-1-YL)propan-2-one is a pyrazole-derived compound featuring a propan-2-one (acetone) moiety attached to the 1-position of a 4-amino-substituted pyrazole ring. The amino group at the 4-position of the pyrazole ring imparts electron-donating properties, enhancing solubility and reactivity compared to non-polar substituents. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. Pyrazole derivatives are widely studied for their biological activities (e.g., antimicrobial, antitumor) and applications in high-energy materials .
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
1-(4-aminopyrazol-1-yl)propan-2-one |
InChI |
InChI=1S/C6H9N3O/c1-5(10)3-9-4-6(7)2-8-9/h2,4H,3,7H2,1H3 |
InChI Key |
LSAVKAJWPOBHBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C=C(C=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-1H-pyrazol-1-YL)propan-2-one typically involves the reaction of 4-amino-1H-pyrazole with a suitable ketone, such as acetone, under controlled conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-1H-pyrazol-1-YL)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
1-(4-Amino-1H-pyrazol-1-YL)propan-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-1H-pyrazol-1-YL)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural features, properties, and applications of 1-(4-Amino-1H-pyrazol-1-YL)propan-2-one and analogous compounds:
Key Findings:
Electronic Effects: The 4-amino group in the target compound enhances nucleophilicity and solubility, making it suitable for pharmaceutical synthesis . In contrast, nitro groups (e.g., in 1-(3,4,5-trinitro-1H-pyrazol-1-yl)propan-2-one) increase electron-withdrawing effects, stabilizing negative charges but reducing thermal stability . Chloro and methyl substituents (e.g., 1-(4-Chloro-3,5-dimethylpyrazol-1-yl)propan-2-one) improve lipophilicity, favoring membrane penetration in agrochemicals .
Structural Variations :
- The position of the ketone (propan-1-one vs. propan-2-one) influences molecular conformation. For example, the propan-1-one derivative in adopts a planar conformation due to conjugation with the pyrazole ring, enhancing interactions with biological targets .
Biological vs. Energetic Applications: Amino-substituted pyrazoles are prioritized in drug design (e.g., antitumor activity in ), while nitro derivatives are tailored for energetic materials due to their high density and detonation velocity .
Heterocyclic Replacements :
- Replacing pyrazole with furan (e.g., 1-(Furan-2-yl)propan-2-one) alters aromaticity and electronic properties, shifting applications toward green chemistry and biodegradable solvents .
Computational and Experimental Insights
- Density Functional Theory (DFT) : Studies using hybrid functionals (e.g., B3LYP) with exact-exchange terms () predict electronic properties and reaction pathways for pyrazole derivatives .
- Wavefunction Analysis : Tools like Multiwfn () enable detailed analysis of electron localization and bond orders, critical for understanding reactivity .
- Crystallography : SHELX programs () are widely used to determine crystal structures of pyrazole derivatives, aiding in structure-activity relationship studies .
Biological Activity
1-(4-Amino-1H-pyrazol-1-YL)propan-2-one is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article explores these aspects in detail, supported by relevant data and findings from diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure features an amino group at the 4-position of the pyrazole ring, which enhances its reactivity and potential for forming hydrogen bonds. This unique structure allows for interactions with various biological targets, making it a valuable compound in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. The compound may act as an inhibitor or activator of certain pathways, leading to desired biological effects such as antimicrobial or anticancer activities.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of this compound possess effective antibacterial activity against various pathogens.
| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| 7b | 0.22 - 0.25 µg/mL | Bactericidal |
| 4a | Not specified | Antimicrobial |
| 5a | Not specified | Antimicrobial |
The compound's effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, showing promising results against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The anticancer potential of this compound has also been investigated, with studies indicating its ability to inhibit cancer cell proliferation. In a study involving A549 human lung adenocarcinoma cells, the compound demonstrated cytotoxic effects comparable to standard chemotherapeutic agents.
| Compound | Cell Line | Viability Post-Treatment (%) | Activity Type |
|---|---|---|---|
| Compound 6 | A549 | 64 | Cytotoxic |
| Compound 7 | A549 | 61 | Cytotoxic |
These results suggest that modifications to the pyrazole structure can significantly influence its anticancer activity .
Enzyme Inhibition Studies
In biochemical assays, this compound has been utilized to investigate enzyme activities and protein interactions. The compound's ability to modulate enzyme functions highlights its potential as a lead compound in drug discovery.
Case Studies
Several case studies have highlighted the versatility of pyrazole derivatives, including this compound:
- Case Study 1 : A study focused on synthesizing novel pyrazole derivatives revealed that compounds similar to this compound exhibited enhanced reactivity and biological activity when combined with various substituents .
- Case Study 2 : Another investigation into the structure-activity relationship (SAR) of pyrazole derivatives indicated that modifications at the amino position could lead to improved antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
